molecular formula C15H21NO2 B8679967 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one CAS No. 88532-24-5

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one

Cat. No.: B8679967
CAS No.: 88532-24-5
M. Wt: 247.33 g/mol
InChI Key: JVYAYKWJEABVTG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidinone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one can be compared with other piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88532-24-5

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3,3-dimethylpiperidin-4-one

InChI

InChI=1S/C15H21NO2/c1-15(2)13(16-9-8-14(15)17)10-11-4-6-12(18-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3

InChI Key

JVYAYKWJEABVTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCC1=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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